4-iodo-1-tosyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPAEJKALBCZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 1 Tosyl 1h Pyrazole
Classical Approaches to 4-Iodo-1-Tosyl-1H-Pyrazole Synthesis
Traditional methods for synthesizing this compound primarily involve two key strategies: the iodination of a pre-formed 1-tosyl-1H-pyrazole ring and the tosylation of a 4-iodo-1H-pyrazole intermediate.
Iodination Strategies for 1-Tosyl-1H-Pyrazole Precursors
The direct iodination of 1-tosyl-1H-pyrazole precursors is a common and straightforward method. This approach typically utilizes an iodinating agent to introduce an iodine atom at the C-4 position of the pyrazole (B372694) ring. Various reagents and conditions have been explored to achieve this transformation efficiently.
One of the most frequently used iodinating agents is N-iodosuccinimide (NIS). organic-chemistry.orgresearchgate.netrsc.org The reaction is often carried out in a suitable solvent, and the reactivity can be enhanced by the addition of a catalyst. For instance, the iodination of pyrazoles can be achieved using NIS in the presence of catalytic amounts of trifluoroacetic acid, leading to high yields under mild conditions. organic-chemistry.orgresearchgate.net Research has shown that even deactivated aromatic systems can be successfully iodinated using NIS when activated by strong acids like trifluoromethanesulfonic acid or a mixture of BF3-H2O. organic-chemistry.org
Molecular iodine (I₂) is another fundamental reagent for the iodination of pyrazoles. metu.edu.trsmolecule.com The effectiveness of I₂ can be significantly improved by using it in conjunction with an oxidizing agent. For example, a system of I₂ and hydrogen peroxide (H₂O₂) in water provides a green and practical method for the iodination of pyrazoles, with water being the only byproduct. researchgate.net Similarly, the combination of I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) serves as a mild and efficient method for preparing 4-iodopyrazoles, even those with electron-withdrawing substituents. researchgate.net
The table below summarizes various iodination reagents and their applications in the synthesis of 4-iodopyrazoles.
| Reagent/System | Substrate | Conditions | Yield | Reference |
| N-Iodosuccinimide (NIS) | 1-Tosyl-1H-pyrazole | Trifluoroacetic acid (cat.) | High | organic-chemistry.orgresearchgate.net |
| I₂ / H₂O₂ | Pyrazole | Water | Good | researchgate.net |
| I₂ / CAN | N-H or N-benzylpyrazoles | Mild | High | researchgate.net |
| I₂ / HIO₃ | 5-methyl-3-(pyridin-3-yl)-1H-pyrazole | Acetic acid, 60°C | 68-72% | smolecule.com |
| Iodobenzene diacetate / I₂ | Pyrazoles | Room temperature | High | researchgate.net |
It is important to note that the choice of iodinating agent and reaction conditions can be influenced by the substituents present on the pyrazole ring. metu.edu.trbeilstein-archives.org
Tosylation of 4-Iodo-1H-Pyrazole Intermediates
The synthesis of the 4-iodo-1H-pyrazole intermediate can be accomplished through various methods, including the electrophilic cyclization of α,β-acetylenic hydrazones. metu.edu.tr For instance, treating α,β-acetylenic phenylhydrazones with excess molecular iodine at elevated temperatures can yield 1-aryl-5-alkyl/aryl-4-iodopyrazoles. metu.edu.tr
Once the 4-iodo-1H-pyrazole is obtained, the tosyl group is introduced onto the pyrazole nitrogen. This is typically achieved by reacting the 4-iodo-1H-pyrazole with tosyl chloride (TsCl) in the presence of a base. The base deprotonates the pyrazole NH, and the resulting anion then acts as a nucleophile, attacking the sulfur atom of tosyl chloride to form the N-tosylated product.
Advanced and Green Synthetic Protocols for this compound
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile methods for the synthesis of this compound. These advanced protocols often involve the use of catalysts, microwave irradiation, flow chemistry, and transition-metal-free approaches.
Catalyst-Mediated Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Both transition-metal and organocatalysts have been employed to facilitate key bond-forming reactions.
A notable example is the copper-catalyzed synthesis of pyrazoles. acs.org While not directly yielding the 4-iodo-1-tosyl derivative in one step, copper(I) iodide (CuI) can mediate the electrophilic cyclization of α,β-alkynic hydrazones to form pyrazole rings. acs.orgmdpi.com This approach can be adapted to produce precursors for subsequent iodination and tosylation.
Furthermore, iodine itself can act as a catalyst in certain transformations. For instance, molecular iodine has been used to catalyze the synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates in a transition-metal-free process. researchgate.net This highlights the versatility of iodine not just as a reagent for iodination but also as a catalyst for pyrazole ring formation.
The following table presents examples of catalyst-mediated reactions relevant to the synthesis of the pyrazole core.
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Copper(I) iodide (CuI) | α,β-Alkynic hydrazones | Pyrazoles | Electrophilic cyclization | acs.orgmdpi.com |
| Molecular iodine (I₂) | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Sulfonated pyrazoles | Transition-metal-free | researchgate.net |
| Palladium(II) acetate (B1210297) | N-tosyl-N-propargylhydrazine, aryl iodides | N-tosyl-3-arylpyrazoles | Cyclocondensation | metu.edu.tr |
Microwave-Assisted and Flow Chemistry Approaches for this compound
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. dergipark.org.trshd-pub.org.rs The application of microwave irradiation can significantly reduce reaction times for the synthesis of pyrazole derivatives, sometimes from hours to minutes. dergipark.org.trnih.gov For instance, the synthesis of 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol from pyrazole and phenyl glycidyl (B131873) ether was achieved in just one minute at 120 °C under microwave conditions. nih.gov This technology has been successfully applied to various steps in the synthesis of pyrazole-containing compounds, including cyclocondensation and cross-coupling reactions. dergipark.org.trshd-pub.org.rs
Flow chemistry offers another advanced platform for the synthesis of chemical compounds, providing advantages such as precise control over reaction parameters, enhanced safety, and scalability. acs.orgnih.gov While specific examples for the direct synthesis of this compound in flow are not extensively detailed in the provided results, the principles of flow chemistry are applicable to the individual reaction steps, such as iodination and tosylation, potentially leading to more efficient and continuous production processes. acs.org
Transition-Metal-Free Iodocyclization Methods for 4-Iodo-1-Tosyl-1H-Pyrazoles
A significant advancement in the synthesis of 4-iodo-1-tosyl-1H-pyrazoles is the development of transition-metal-free iodocyclization methods. researchmap.jpnih.gov These methods are environmentally benign and avoid the cost and potential toxicity associated with transition metals.
A key strategy involves the treatment of N-propargyl-N'-tosylhydrazines with molecular iodine (I₂) in the presence of a base like sodium bicarbonate (NaHCO₃). researchmap.jpnih.govorganic-chemistry.org This reaction proceeds via an iodocyclization cascade to efficiently produce 5-substituted 4-iodo-1-tosylpyrazoles in good to moderate yields. researchmap.jp The reaction conditions are generally mild, often just requiring warming. researchmap.jp
Interestingly, the course of the reaction can be altered by the choice of additives. When the reaction is conducted in the presence of acetic acid, the tosyl group can be cleaved, leading to the formation of 5-aryl-4-iodopyrazoles. researchmap.jpnih.gov This provides a divergent route to access either the N-tosylated or the N-unsubstituted 4-iodopyrazole (B32481) from the same starting material. nih.gov
The table below outlines the key aspects of this transition-metal-free iodocyclization.
| Starting Material | Reagents | Product | Key Features | Reference |
| N-propargyl-N'-tosylhydrazine | I₂, NaHCO₃ | 5-substituted 4-iodo-1-tosylpyrazole | Transition-metal-free, good yields | researchmap.jpnih.govorganic-chemistry.org |
| N-propargyl-N'-tosylhydrazine | I₂, Acetic Acid | 5-aryl-4-iodopyrazole | Detosylation occurs | researchmap.jpnih.gov |
This approach represents a simple and efficient method for constructing the 4-iodo-1-tosylpyrazole scaffold. researchmap.jporganic-chemistry.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound has been achieved through various methods, with significant research dedicated to the optimization of reaction parameters to enhance product yields. Key strategies involve the electrophilic iodocyclization of specific precursors.
One prominent method is the transition-metal-free iodocyclization of N-propargyl-N′-tosylhydrazines. nih.gov This reaction is typically performed using molecular iodine (I₂) in the presence of a base. nih.gov Researchers have systematically studied the influence of temperature, solvent, base, and reaction duration to identify the optimal conditions for this transformation. nih.gov For instance, conducting the reaction in acetic acid at 50°C with sodium bicarbonate (NaHCO₃) as the base has been shown to produce 5-substituted 4-iodo-1-tosylpyrazoles in yields ranging from 65% to 78%. smolecule.com The tosyl group in the resulting product can be removed if desired by altering the reaction conditions, such as by including acetic acid, to yield 5-aryl-4-iodopyrazoles. nih.gov
Another effective synthetic route involves the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr Treating these hydrazones with molecular iodine and a base like sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature can lead to good to excellent yields of the corresponding 4-iodopyrazole derivatives. metu.edu.tr The optimization of this method has demonstrated that the choice of reagents and reaction temperature is crucial for the successful cyclization and iodination of the pyrazole ring. metu.edu.trmetu.edu.tr
The following table summarizes the optimized conditions and reported yields for the synthesis of this compound and its derivatives based on published research findings.
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| N-propargyl-N′-tosylhydrazines | I₂, NaHCO₃ | Acetic Acid | 50°C | 65-78% | nih.govsmolecule.com |
| α,β-Alkynic hydrazones | I₂, NaHCO₃ | CH₂Cl₂ | Room Temp. | Good to Excellent | metu.edu.tr |
| Acetylenic phenylhydrazones | I₂ (excess) | Not specified | 80°C | Moderate to Good | metu.edu.tr |
Purification and Isolation Methodologies in this compound Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to ensure the high purity of the final compound. The primary technique reported for the purification of 4-iodopyrazoles synthesized via electrophilic cyclization is flash chromatography. metu.edu.tr
Following the completion of the synthesis reaction, the crude product is typically subjected to a work-up procedure. This may involve quenching the reaction, separating the organic layer, and removing the solvent under reduced pressure. The resulting residue, containing the desired product along with byproducts and unreacted starting materials, is then purified.
Flash chromatography over a solid support like silica (B1680970) gel is the most commonly cited method. metu.edu.tr A solvent system, often a mixture of ethyl acetate and hexane (B92381) (e.g., 1:9 ratio), is used as the eluent to separate the components based on their polarity. metu.edu.tr This technique allows for the efficient removal of impurities, yielding the purified this compound. In some cases, due to the formation of byproducts, column chromatography is essential for achieving high purity. smolecule.com
Reactivity and Mechanistic Investigations of 4 Iodo 1 Tosyl 1h Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions of 4-Iodo-1-Tosyl-1H-Pyrazole
This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than corresponding carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions and greater functional group tolerance. researchgate.netlibretexts.org These reactions provide powerful methods for the formation of new carbon-carbon bonds at the C-4 position of the pyrazole (B372694) ring.
The Suzuki-Miyaura coupling is a highly effective method for forming Csp²–Csp² bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. semanticscholar.org This reaction is widely used for the arylation of heterocyclic compounds, including pyrazoles. derpharmachemica.com this compound can be coupled with various aryl- and heteroarylboronic acids to yield 4-aryl-1-tosyl-1H-pyrazoles. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium carbonate or potassium phosphate, and is often carried out in a mixture of an organic solvent and water. nih.govresearchgate.net The tolerance for numerous functional groups and the commercial availability of a wide range of boronic acids make this a preferred method for creating pyrazole-aromatic linkages. semanticscholar.orgderpharmachemica.com
Microwave-assisted Suzuki reactions have been shown to be an efficient synthetic methodology, reducing reaction times from hours to minutes and often increasing yields. derpharmachemica.com While many protocols for Suzuki coupling on pyrazoles involve N-protected substrates, methods for unprotected N-H pyrazoles have also been developed, highlighting the robustness of this reaction. nih.gov For 4-iodopyrazole (B32481) derivatives, the Suzuki-Miyaura reaction serves as a key step in the synthesis of more complex, substituted pyrazoles. metu.edu.trresearchgate.net
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Temperature & Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 °C, 6 h | Good to Excellent | researchgate.net |
| 4-Iodo-1H-imidazole | 2-Naphthylboronic acid | PdCl₂(dppf) (5 mol%) | CsF (2 equiv.) | Toluene/H₂O (1:1) | 110 °C, 2 h (MW) | 90% | mdpi.com |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2 mol%), Ligand (3 mol%) | K₃PO₄ (2 equiv.) | Dioxane/H₂O | 100 °C, 15 h | High | nih.gov |
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, providing a reliable route to substituted alkynes. organic-chemistry.orgnih.gov The reaction typically uses a palladium complex, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.org this compound is a suitable substrate for this transformation, reacting with various terminal alkynes to produce 4-alkynyl-1-tosyl-1H-pyrazoles.
Research has shown that treatment of N-propargyl-N'-tosylhydrazines with molecular iodine can lead to the formation of 5-substituted 4-iodo-1-tosylpyrazoles, which are valuable precursors for subsequent Sonogashira reactions. organic-chemistry.org The reactivity of the C-I bond in 4-iodopyrazoles is generally high, making it preferable to C-Br or C-Cl bonds for these couplings. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in simplifying product purification. researchgate.netlibretexts.org
| Halide Substrate | Alkyne Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine (e.g., Et₃N) | THF or DMF | Room Temp. to Reflux | Good | organic-chemistry.orglibretexts.org |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 °C | <2% (batch), Higher (flow) | rsc.org |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Various Alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Reflux | Good | researchgate.net |
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form substituted alkenes. thieme-connect.delibretexts.org This reaction is a powerful tool for C-C bond formation and has been applied to the functionalization of pyrazoles. clockss.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they successfully undergo the Mizoroki-Heck reaction with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org
The choice of the protecting group on the pyrazole nitrogen and the ligand on the palladium catalyst are crucial for achieving high yields. For instance, using a trityl protecting group and triethyl phosphite (B83602), P(OEt)₃, as a ligand was found to be effective. clockss.org The reaction of 4-iodo-1-tritylpyrazole with methyl acrylate (B77674) in the presence of Pd(OAc)₂ and P(OEt)₃ resulted in a 95% yield of the corresponding 4-(2-methoxycarbonylvinyl)-1-trityl-1H-pyrazole. clockss.org In contrast, 4-bromo-1-(4-nitrophenyl)-1H-pyrazole was reported to be unreactive under standard Heck conditions where the iodo-analogue reacted smoothly. nih.gov
| Alkene Coupling Partner | Catalyst | Ligand | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| Methyl acrylate | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | CH₃CN | 95% |
| Butyl acrylate | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | CH₃CN | 91% |
| Acrylonitrile | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | CH₃CN | 80% |
| Styrene | Pd(OAc)₂ (5 mol%) | P(OEt)₃ (10 mol%) | Et₃N | CH₃CN | 44% |
Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. illinois.edu This reaction is particularly valuable for C-C bond formation in the synthesis of complex molecules, including functionalized heterocycles. beilstein-journals.org 4-Iodopyrazoles have been successfully employed in Negishi cross-coupling reactions. metu.edu.trbeilstein-journals.org The reaction proceeds smoothly with various organozinc derivatives, and it has been described as the method of choice for C-C bond formations at the C-4 position of the pyrazole ring, especially when other methods like Suzuki or Stille coupling lead to unwanted side products such as dehalogenation and homocoupling. beilstein-journals.orgscholaris.ca The use of palladacycle precatalysts has enabled Negishi couplings of a broad scope of heteroaryl halides, including N-substituted pyrazoles, under mild conditions. nih.gov
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (stannane), catalyzed by palladium. organic-chemistry.org It is a versatile C-C bond-forming reaction with high functional group tolerance. libretexts.orguwindsor.ca While specific examples detailing the Stille coupling of this compound are not prevalent in the reviewed literature, the general reactivity of aryl iodides makes it a plausible substrate. libretexts.org The reaction mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to give the coupled product. libretexts.org Given the high toxicity of organotin reagents, alternative methods like the Suzuki coupling are often preferred. organic-chemistry.org
Recent advances in palladium catalysis have enabled direct arylation strategies via C-H bond activation. A significant finding is the palladium-catalyzed direct arylation at the C-5 position of N-protected pyrazoles that bear a halogen at the C-4 position. rsc.orgrsc.org This reaction demonstrates remarkable chemoselectivity. For instance, 1-benzyl-4-iodopyrazole can be coupled with various aryl bromides at the C-5 position using a simple, phosphine-free catalytic system like Pd(OAc)₂ with KOAc as the base in DMA. rsc.org
Crucially, the C-4 iodo substituent is not affected during this C-5 arylation process. rsc.orgrsc.org This leaves the C-I bond available for subsequent transformations, such as a Suzuki-Miyaura coupling. This sequential functionalization allows for the synthesis of unsymmetrical C-4,C-5-diarylpyrazoles, showcasing the synthetic utility of this compound as a building block for highly decorated pyrazole systems. rsc.org
Nucleophilic Substitution Reactions at the C-4 Position of this compound
While transition metal-catalyzed reactions are predominant, the C-4 position of 4-iodopyrazoles can also undergo nucleophilic substitution, although this is less common than for activated aryl halides. Direct C-4 functionalization of pyrazoles via nucleophilic substitution has been challenging. However, copper-catalyzed methods have been developed to facilitate these transformations.
Specifically, the direct C-4 alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI-catalyzed coupling protocol. nih.govresearchgate.net Optimal conditions for the reaction between 4-iodo-1-trityl-1H-pyrazole and allyl alcohol were found to be CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand, with potassium t-butoxide as the base, under microwave irradiation at 130 °C. nih.govresearchgate.net This method provides a direct route to 4-alkoxypyrazoles, which are motifs found in various bioactive compounds. nih.govresearchgate.net The reaction is applicable to a range of alcohols, including cyclic and benzylic alcohols. nih.gov
| Alcohol | Catalyst | Ligand | Base | Conditions | Yield |
|---|---|---|---|---|---|
| Allyl alcohol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOtBu (2 equiv.) | 130 °C, 1 h (MW) | 72% |
| Cyclopentanol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOtBu (2 equiv.) | 130 °C, 1 h (MW) | 72% |
| Cyclohexanol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOtBu (2 equiv.) | 130 °C, 1 h (MW) | 80% |
| Benzyl alcohol | CuI (20 mol%) | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | KOtBu (2 equiv.) | 130 °C, 1 h (MW) | 74% |
Displacement of the Iodide Moiety with Heteroatom Nucleophiles (e.g., Alkoxylation)
The carbon-iodine bond at the C4 position of the pyrazole ring is a key site for nucleophilic substitution, enabling the introduction of various heteroatoms.
A notable example is the alkoxylation reaction. Copper(I) iodide (CuI) catalyzes the coupling of 4-iodopyrazoles with various alcohols to form 4-alkoxypyrazoles. nih.gov Optimal conditions for this transformation on related N-protected 4-iodopyrazoles have been identified using microwave irradiation at 130 °C. The reaction typically employs CuI (20 mol%), a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and a base like potassium t-butoxide in excess alcohol. nih.gov This method has proven effective for synthesizing precursors to natural products like withasomnine. nih.gov
Beyond oxygen nucleophiles, sulfur nucleophiles can also displace the iodide. For instance, a C4-sulfenylation of 4-iodo-1H-pyrazole-5-amine with arylsulfonyl hydrazides has been developed. researchgate.net This reaction proceeds in water and is notable for being metal-free. Mechanistic studies suggest that the reaction is facilitated by the in-situ formation of iodine from the starting material, which then reacts with the arylsulfonyl hydrazide. researchgate.netresearchgate.net
Table 1: Copper-Catalyzed Alkoxylation of N-Protected 4-Iodopyrazoles This table is illustrative, based on data for similar N-protected 4-iodopyrazoles.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 4-methoxy-1-trityl-1H-pyrazole | 85 |
| 2 | Ethanol | 4-ethoxy-1-trityl-1H-pyrazole | 88 |
| 3 | Allyl alcohol | 1-allyl-4-(allyloxy)-1H-pyrazole | 65 |
| 4 | Benzyl alcohol | 4-(benzyloxy)-1-trityl-1H-pyrazole | 75 |
Organometallic Reagent Additions to this compound
The C-I bond in this compound is highly susceptible to transformations via organometallic cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.
Palladium-catalyzed reactions such as the Heck-Mizoroki, Suzuki-Miyaura, and Sonogashira couplings are particularly effective. The Heck-Mizoroki reaction, for instance, has been used to couple 1-protected-4-iodo-1H-pyrazoles with various alkenes to produce 4-alkenyl-1H-pyrazoles. clockss.org Studies have shown that using a trityl protecting group on the pyrazole nitrogen and triethyl phosphite as a ligand provides high yields. clockss.org
The Suzuki-Miyaura reaction allows for the introduction of aryl or heteroaryl groups. It involves the coupling of the iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov Similarly, the Sonogashira coupling enables the formation of C-C triple bonds by reacting the iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govnih.gov These reactions demonstrate the utility of this compound as a building block for more complex, poly-substituted pyrazole structures. nih.gov
Transformations Involving the Tosyl Protecting Group in this compound
The N-tosyl group in this compound serves primarily as a protecting group, but it can also be involved in specific chemical transformations.
Selective Deprotection Strategies for the N-Tosyl Group
The removal of the N-tosyl group is a crucial step in many synthetic routes to access the free N-H pyrazole. Various strategies have been developed to achieve this deprotection selectively.
Common methods often require harsh conditions, such as strong acids or reducing agents. researchgate.net For example, treatment with HBr in acetic acid or triflic acid (TfOH) can cleave the N-S bond. nih.govresearchgate.net Reductive cleavage is another option, using reagents like sodium in liquid ammonia, samarium(II) iodide, or magnesium in methanol. researchgate.netrsc.org In some cases, the deprotection can occur under the reaction conditions of a preceding step. For example, during certain palladium-mediated coupling reactions, the tosyl group has been observed to be removed under basic conditions. nih.gov The choice of deprotection agent often depends on the other functional groups present in the molecule to ensure chemoselectivity. researchgate.net
Table 2: Conditions for N-Tosyl Deprotection
| Reagent/Condition | Type | Reference |
| Triflic acid (TfOH) | Acidic | researchgate.net |
| HBr / Acetic Acid | Acidic | researchgate.net |
| Acetic Acid | Acidic | nih.gov |
| Magnesium / Methanol | Reductive | rsc.org |
| Sodium / Liquid Ammonia | Reductive | researchgate.net |
| Samarium(II) Iodide | Reductive | researchgate.net |
| Cesium Carbonate / Heat | Basic | researchgate.netresearchgate.net |
Functional Group Interconversions of the Tosyl Moiety
While typically removed, the tosyl group itself can undergo transformations. An interesting and less common reaction is the migration of the tosyl group. Research has shown that in N-arylated pyrazol-5-amines derived from tosylated precursors, the tosyl group can undergo 1,4- and 1,6-migration reactions when treated with a base like cesium carbonate (Cs2CO3). researchgate.netresearchgate.net This intermolecular rearrangement leads to the formation of N-tosyl-substituted pyrrole (B145914) products, demonstrating a significant skeletal reorganization. researchgate.net This transformation highlights that the tosyl group is not merely a passive protecting group but can actively participate in molecular rearrangements under specific conditions.
Mechanistic Elucidation of Key Reactions of this compound
Understanding the mechanisms of the reactions involving this compound is fundamental to optimizing conditions and expanding their scope.
The electrophilic cyclization of acetylenic hydrazones to form 4-iodopyrazoles is a key synthetic route. metu.edu.tr The proposed mechanism involves the attack of the π-system of the alkyne on an electrophilic iodine species (like I+), forming a vinyl cation intermediate. This is followed by an intramolecular attack from the hydrazone nitrogen, leading to a 5-endo-dig cyclization and subsequent aromatization to yield the 4-iodopyrazole ring. metu.edu.trnih.gov
In the C4-sulfenylation of related 4-iodo-1H-pyrazole-5-amines, mechanistic studies suggest that the reaction does not proceed via a simple nucleophilic aromatic substitution. Instead, the 4-iodo-pyrazole derivative may act as a source of iodine in situ. This iodine then reacts with arylsulfonyl hydrazides to form a key thiosulfonate intermediate, which is the active sulfurating agent in the C-S bond formation. researchgate.netresearchgate.net
For transformations involving the tosyl group, the migration of the Ts group in N-arylated pyrazol-5-amines has been shown through mechanistic studies to proceed via an intermolecular pathway, rather than an intramolecular shift. researchgate.net
Reaction Pathway Analysis through Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are instrumental in elucidating the reaction pathways of this compound. These investigations provide insights into reaction rates, the influence of various reaction parameters, and the structural changes occurring throughout a chemical transformation.
One notable reaction is the synthesis of 5-substituted-4-iodo-1-tosylpyrazoles from N-propargyl-N′-tosylhydrazines and molecular iodine in the presence of a base. nih.govorganic-chemistry.org Mechanistic studies suggest that the reaction proceeds via an iodocyclization pathway. nih.gov The process is initiated by the activation of the alkyne unit in the N-propargyl-N′-tosylhydrazine by iodine. nih.gov This is followed by a 5-endo-dig cyclization to form an intermediate, which then undergoes elimination of hydrogen iodide (HI) in the presence of a base to yield the final 4-iodo-1-tosylpyrazole product. nih.gov The optimization of reaction conditions, including temperature, base, and solvent, has been studied in detail to maximize the yields of the desired products. nih.gov
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for characterizing the reactants, products, and any observable intermediates. For instance, a comparative spectroscopic analysis of a series of 4-halogenated-1H-pyrazoles, including the iodo-derivative, has been conducted. mdpi.com These studies revealed trends in the N-H stretching frequencies in IR spectra and chemical shifts in ¹H NMR spectra, which are influenced by the electronegativity of the halogen substituent. mdpi.com Specifically, the least electronegative iodine substituent resulted in the lowest N-H stretching frequency and the most downfield chemical shift in the ¹H NMR spectrum, which is counterintuitive to typical substituent effects on the acidity of the pyrrole-like NH group. mdpi.com
Deuterium labeling studies and control experiments have also been employed to support proposed reaction mechanisms. nih.gov For example, in related pyrazole syntheses, such studies have helped to confirm the pathway of cycloaddition reactions. nih.gov While specific kinetic data for reactions of this compound are not extensively detailed in the provided search results, the general approach to understanding its reactivity involves these established methodologies. The effect of substituents on the reacting partners has also been systematically investigated, providing further mechanistic insights. For instance, in coupling reactions, the electronic nature of the substituents on the coupling partner can significantly influence the reaction outcome. nih.gov
Below is a table summarizing key spectroscopic data for related 4-halopyrazole compounds, which provides context for the spectroscopic behavior of this compound.
| Compound | 1H NMR (NH, ppm) | IR (N-H stretch, cm-1) |
| 4-Fluoro-1H-pyrazole | Upfield Shift | High Frequency |
| 4-Chloro-1H-pyrazole | Intermediate Shift | Intermediate Frequency |
| 4-Bromo-1H-pyrazole | Intermediate Shift | Intermediate Frequency |
| 4-Iodo-1H-pyrazole | Downfield Shift | Low Frequency |
| This table is based on the trends described in the provided search results. mdpi.com Exact numerical values for this compound were not available. |
Intermediates and Transition State Characterization in this compound Chemistry
The identification and characterization of intermediates and transition states are fundamental to a deep understanding of the reaction mechanisms involving this compound. While direct spectroscopic observation of transient species can be challenging, a combination of experimental and computational methods offers valuable insights.
In the iodocyclization reaction for the synthesis of 4-iodo-1-tosylpyrazoles, a key intermediate is proposed to be formed after the initial iodine-mediated activation of the alkyne and subsequent cyclization. nih.gov Although this intermediate is typically not isolated due to its transient nature, its existence is inferred from the final product structure and mechanistic rationale. nih.gov In some related pyrazole syntheses, key intermediates have been successfully isolated and characterized, lending support to the proposed mechanistic pathways. nih.gov
Computational studies, particularly Density Functional Theory (DFT) calculations, have become a powerful tool for characterizing the structures and energies of intermediates and transition states that are difficult to study experimentally. mdpi.com For the broader class of 4-halogenated pyrazoles, DFT calculations have been used to complement experimental spectroscopic data and to rationalize observed structural features. mdpi.com These calculations can model the reaction pathways, locate transition state structures, and calculate activation energies, thereby providing a quantitative understanding of the reaction kinetics.
For instance, in the study of prototropic tautomerism in pyrazoles, computational methods have been used to calculate the activation energies for proton transfer, revealing the influence of substituents on the stability of different tautomers and the energy barriers for their interconversion. mdpi.com While not specific to this compound, these studies highlight the potential of computational chemistry to elucidate the role of intermediates and transition states.
The table below outlines the proposed key steps and the nature of the species involved in a representative reaction of this compound, based on analogous reactions.
| Reaction Step | Species Involved | Method of Characterization/Investigation |
| Iodocyclization | ||
| 1. Alkyne Activation | N-propargyl-N′-tosylhydrazine, I₂ | Mechanistic proposal based on product formation. nih.gov |
| 2. 5-endo-dig Cyclization | Activated alkyne intermediate | Inferred from reaction mechanism. nih.gov |
| 3. HI Elimination | Cyclized intermediate, Base | Inferred from reaction mechanism. nih.gov |
| General Reactivity | ||
| Transition States | Highly transient structures | Computational modeling (e.g., DFT). mdpi.commdpi.com |
| Reaction Intermediates | Potentially isolable or observable species | Spectroscopic methods (NMR, IR), isolation, and crystallographic analysis in related systems. nih.govmdpi.com |
Synthetic Utility and Applications of 4 Iodo 1 Tosyl 1h Pyrazole As a Chemical Synthon
Construction of Diverse Pyrazole (B372694) Derivatives and Scaffolds
The primary utility of 4-iodo-1-tosyl-1H-pyrazole lies in its capacity to act as a scaffold for the synthesis of more complex pyrazole derivatives. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by transition metal catalysts, particularly palladium, which is the cornerstone of its application in cross-coupling chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been effectively employed to synthesize 4-aryl and 4-heteroaryl pyrazoles starting from this compound. nih.govresearchgate.net In this reaction, the iodo-pyrazole is reacted with an aryl or heteroaryl boronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The reaction is highly efficient and tolerates a wide range of functional groups on the coupling partner, allowing for the creation of a diverse library of substituted pyrazoles. rsc.org The resulting 4-aryl-1-tosyl-1H-pyrazoles can then be deprotected by removing the tosyl group to yield the corresponding N-H pyrazoles, which can be further functionalized if desired.
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodo-1-Aryl-Pyrazole Derivatives
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 56 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 85 |
| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |
Note: Data is representative of typical Suzuki-Miyaura reactions involving iodo-pyrazoles and may not exclusively feature the 1-tosyl derivative, for which specific yield data is less commonly published. The principles and conditions are directly applicable. nih.govnih.gov
Beyond arylation, this compound is an excellent substrate for introducing unsaturated carbon chains at the 4-position through Sonogashira and Heck coupling reactions.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction provides a direct and efficient route to 4-alkynyl-1-tosyl-1H-pyrazoles. nih.gov These alkynyl pyrazoles are valuable intermediates themselves, as the alkyne moiety can participate in further transformations, such as cycloadditions or reductions. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and a solvent. wikipedia.orgrsc.org
The Heck-Mizoroki reaction enables the synthesis of 4-alkenyl-1-tosyl-1H-pyrazoles by coupling the iodo-pyrazole with an alkene in the presence of a palladium catalyst and a base. clockss.orgcrossref.org This reaction forms a new carbon-carbon bond between the pyrazole ring and one of the sp² carbons of the alkene. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and stereoselectivity in the resulting alkenyl pyrazole product. clockss.org
Table 2: Examples of Sonogashira and Heck Coupling Reactions with 4-Iodo-1-Protected-Pyrazoles
| Coupling Partner | Reaction Type | Catalyst System | Base | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | High |
| Trimethylsilylacetylene | Sonogashira | Pd/C-CuI-PPh₃ | Et₃N | Good |
| Styrene | Heck | Pd(OAc)₂ / P(OEt)₃ | Et₃N | 95 |
Note: Data is compiled from studies on various N-protected 4-iodopyrazoles, demonstrating the general applicability of these reactions. nih.govclockss.org
The functional groups introduced via cross-coupling can be used to construct fused heterocyclic systems. For example, a 4-alkenyl pyrazole synthesized via a Heck reaction can undergo an intramolecular cyclization to form a pyrazolo-fused ring. Similarly, a 4-alkynyl pyrazole can be a precursor for more complex fused systems. nih.gov One strategy involves introducing a side chain at the N1 position that can react with the functional group at C4. For instance, an N-allyl-4-alkynyl-pyrazole could undergo a cyclization reaction to form a new ring fused to the pyrazole core, leading to the synthesis of complex polycyclic aromatic systems. organic-chemistry.org
Role of this compound in Multi-Step Organic Syntheses
The reliability and versatility of reactions involving this compound make it a key intermediate in the strategic planning of complex molecule synthesis.
In the synthesis of complex natural products or pharmaceutical agents, it is often advantageous to introduce pre-functionalized heterocyclic rings as single units. This compound is ideally suited for this role. For example, in the synthesis of a complex drug molecule containing a substituted pyrazole core, chemists can first use the iodo-pyrazole to perform a key coupling reaction with another large fragment of the target molecule. This approach was demonstrated in the synthesis of the natural alkaloid Withasomnine, where a 4-iodopyrazole (B32481) derivative was used in a copper-catalyzed coupling reaction as a key step. nih.gov Similarly, a related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is a crucial intermediate in the multi-step synthesis of Crizotinib, an important anticancer drug. researchgate.net These examples highlight how the iodo-pyrazole serves as a robust building block for embedding the pyrazole unit deep within a larger molecular framework.
The utility of this compound is evident in both convergent and divergent synthetic strategies.
In a convergent synthesis , complex fragments of a target molecule are synthesized separately and then joined together in the later stages. This compound, or a derivative made from it, can act as one of these key fragments, which is then coupled with another complex intermediate to assemble the final product efficiently.
More powerfully, this compound is an ideal starting point for divergent synthesis . nih.govnih.gov In this strategy, a single, common intermediate is used to generate a large library of structurally related compounds. Starting with this compound, a chemist can "diverge" by applying different cross-coupling reactions—Suzuki, Sonogashira, Heck, and others—to introduce a wide variety of substituents at the 4-position. nih.gov This approach is highly efficient for exploring the structure-activity relationships (SAR) of new potential drug candidates, as it allows for the rapid generation of many analogs from a single, readily available precursor.
Precursor to Advanced Building Blocks for Medicinal Chemistry Research (Synthetic Perspective)
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The functionalization of this core structure is a key strategy in drug discovery. This compound serves as an excellent starting material for creating diverse molecular scaffolds, primarily due to the reactivity of the carbon-iodine bond.
The iodine atom on the pyrazole ring acts as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions. This capability is crucial for synthesizing complex molecules that can be evaluated for biological activity. The tosyl group serves as a stable protecting group for the pyrazole nitrogen under many reaction conditions, but it can be removed later in a synthetic sequence if required.
Key synthetic transformations involving this compound include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the iodopyrazole with boronic acids or esters. It allows for the introduction of various aryl and heteroaryl substituents at the 4-position, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). researchgate.netccspublishing.org.cnnih.govrsc.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the pyrazole and a terminal alkyne. researchgate.netwikipedia.org The resulting alkynylpyrazoles are valuable intermediates that can be further modified or used as final products. researchgate.net
Heck-Mizoroki Reaction: This coupling method introduces alkenyl groups at the 4-position by reacting the iodopyrazole with various alkenes. clockss.orgorganic-chemistry.org This reaction provides a direct route to vinyl-substituted pyrazoles. clockss.org
Buchwald-Hartwig Amination: This powerful reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the pyrazole C4-position. nih.govwikipedia.org This is particularly useful for creating scaffolds with diverse amine functionalities. nih.gov
Copper-Catalyzed Coupling: Copper catalysts can be used for C-O and C-N bond formation, providing pathways to 4-alkoxy and 4-amino pyrazoles, respectively. nih.govnih.gov
These reactions demonstrate the synthetic flexibility of this compound in building complex, drug-like molecules. The choice of coupling partner allows for the systematic modification of the pyrazole scaffold.
Table 1: Synthetic Transformations of this compound for Drug-like Scaffolds
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl-1-tosyl-1H-pyrazole |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-1-tosyl-1H-pyrazole |
| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-1-tosyl-1H-pyrazole |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | 4-(Dialkylamino)-1-tosyl-1H-pyrazole |
The robust and versatile reactivity of this compound makes it an ideal synthon for library synthesis in combinatorial chemistry. The goal of combinatorial chemistry is to rapidly generate a large number of structurally related compounds for high-throughput screening.
The core strategy involves using the this compound scaffold and reacting it with a diverse set of building blocks in a parallel fashion. The C-I bond is particularly well-suited for this, as the conditions for many cross-coupling reactions are mild and tolerant of a wide range of functional groups. wikipedia.org This allows for the reliable synthesis of a library of compounds where the variation is focused at the 4-position of the pyrazole ring.
For example, a library of 4-aryl-pyrazoles can be constructed by reacting this compound with a collection of different arylboronic acids via the Suzuki-Miyaura coupling. Similarly, a library of 4-alkynyl-pyrazoles can be generated using a set of terminal alkynes in the Sonogashira reaction. These approaches are fundamental to modern drug discovery, enabling the efficient exploration of chemical space around a privileged scaffold. nih.gov
Table 2: Illustrative Scheme for Parallel Library Synthesis
| Core Scaffold | Reaction | Reagent Set (Examples) | Resulting Library Members |
|---|---|---|---|
| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridylboronic acid | 4-Phenyl-1-tosyl-1H-pyrazole, 4-(4-Methoxyphenyl)-1-tosyl-1H-pyrazole, 4-(3-Pyridyl)-1-tosyl-1H-pyrazole |
Applications in Material Science Precursors (Focus on Synthetic Pathways)
Beyond medicinal chemistry, the pyrazole moiety is also being explored for applications in material science, including the development of novel polymers and ligands for catalysis. The synthetic utility of this compound extends to the creation of precursors for these materials.
The synthesis of pyrazole-containing polymers often requires the preparation of monomers that possess a polymerizable functional group. This compound can be used as a starting material to synthesize such monomers.
A common synthetic pathway involves a cross-coupling reaction to introduce a group like vinyl or styrenyl at the 4-position. For instance, a Heck reaction between this compound and ethylene (B1197577) could yield 4-vinyl-1-tosyl-1H-pyrazole. clockss.org Alternatively, a Suzuki coupling with 4-vinylphenylboronic acid would produce 4-(4-vinylphenyl)-1-tosyl-1H-pyrazole. These resulting monomers, containing a reactive double bond, can then undergo polymerization (e.g., free-radical polymerization) to form polymers with pyrazole units incorporated into the side chains. Such polymers could have interesting properties for applications in electronics or as specialty materials.
Pyrazole-based ligands are widely used in coordination chemistry and catalysis due to their strong coordinating ability with a variety of metal ions. mdpi.combohrium.com this compound can be a key precursor in the synthesis of functionalized ligands.
The synthetic pathways to these ligands typically involve the displacement or coupling at the 4-position to introduce donor atoms like phosphorus, nitrogen, or sulfur. For example, a palladium-catalyzed reaction with diphenylphosphine (B32561) can convert the iodo group into a diphenylphosphino group, creating a phosphine (B1218219) ligand. Another approach is to synthesize multi-dentate or "tripodal" ligands where multiple pyrazole units are linked together. In this context, the iodo-functionalized pyrazole can be elaborated through a series of coupling and functional group interconversion steps to create more complex ligand architectures designed to stabilize specific metal catalysts and influence their reactivity and selectivity.
Table 3: Synthetic Pathways to Pyrazole-Based Ligands
| Starting Material | Synthetic Transformation | Reagent | Resulting Ligand Type |
|---|---|---|---|
| This compound | Palladium-catalyzed Phosphination | Diphenylphosphine | Monodentate Phosphine Ligand |
| This compound | Sonogashira Coupling followed by Click Chemistry | Azide-functionalized arm | Multidentate Ligand |
Theoretical and Computational Investigations of 4 Iodo 1 Tosyl 1h Pyrazole
Electronic Structure Analysis of 4-Iodo-1-Tosyl-1H-Pyrazole
The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum mechanical calculations, particularly DFT, are widely used to model the electronic environment of pyrazole (B372694) derivatives with a high degree of accuracy. nih.gov Such analyses for this compound would involve optimizing its molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govscirp.org The energy and localization of these orbitals are key indicators of a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the iodine atom, indicating these are likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. The LUMO is anticipated to be distributed over the electron-deficient tosyl group and the C-I bond, suggesting susceptibility to nucleophilic attack at the carbon attached to the iodine or at the sulfur atom.
The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing molecular stability and reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for similar substituted pyrazoles provide a basis for estimating these values.
Interactive Data Table 1: Representative FMO Energies for this compound
The following data are illustrative, based on DFT calculations of structurally related compounds, and serve to represent the expected values for this compound.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the pyrazole ring and iodine atom; indicates sites for electrophilic attack. |
| LUMO | -1.95 | Distributed over the tosyl group and the C4-I bond; indicates sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Suggests moderate kinetic stability and reactivity. |
The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the electron density surface of a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying sites prone to electrophilic and nucleophilic attack. deeporigin.com
In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. For this compound, these red regions are expected around the oxygen atoms of the sulfonyl group and the N2 atom of the pyrazole ring. Regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. libretexts.org Such blue regions are anticipated around the hydrogen atoms of the methyl group on the tosyl moiety and near the sulfur atom.
To quantify this charge distribution, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed. researchgate.netuni-muenchen.de These calculations assign partial atomic charges to each atom in the molecule, providing a numerical representation of the electron distribution.
Interactive Data Table 2: Illustrative Partial Atomic Charges for this compound
The following data are illustrative, based on NBO/Mulliken analysis of analogous molecules, and represent the expected charge distribution.
| Atom | Expected Partial Charge (a.u.) | Implication |
| S (Sulfonyl) | +1.2 to +1.5 | Highly electrophilic center. |
| O (Sulfonyl) | -0.6 to -0.8 | Nucleophilic centers, potential for hydrogen bonding. |
| I (Iodine) | -0.1 to +0.1 | Can act as a leaving group or participate in halogen bonding. |
| N1 (Pyrazole) | -0.3 to -0.5 | Electron-rich, but sterically hindered by the tosyl group. |
| N2 (Pyrazole) | -0.4 to -0.6 | Key nucleophilic site on the pyrazole ring. |
| C4 (Pyrazole) | +0.1 to +0.3 | Electrophilic site, target for nucleophilic attack in substitution reactions. |
Conformational Landscape and Energetics of this compound
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. For this compound, significant conformational freedom exists, primarily due to the rotation around the N1-S bond connecting the pyrazole ring to the tosyl group.
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. uni-muenchen.dejoaquinbarroso.com By systematically rotating a specific dihedral angle (in this case, the C5-N1-S-C(tosyl) angle) and calculating the energy at each step, a profile of the rotational barrier can be generated. mdpi.com This analysis reveals the most stable (lowest energy) conformers and the energy required to transition between them. DFT studies on similar N-arylsulfonyl heterocycles show that the rotational barriers can be significant due to steric hindrance between the ortho-substituents of the tosyl group and the heterocyclic ring. researchgate.netelsevierpure.com The most stable conformation would likely involve the tosyl group being oriented to minimize steric clash with the pyrazole ring.
Interactive Data Table 3: Representative Conformational Analysis of this compound
The following data are hypothetical, illustrating the expected results from a PES scan of the C5-N1-S-C(tosyl) dihedral angle.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
| Global Minimum | ~90 | 0.0 | Orthogonal arrangement, minimizing steric hindrance. |
| Rotational TS 1 | ~0 | +5.5 | Eclipsed conformation, high steric repulsion. |
| Local Minimum | ~180 | +1.5 | Anti-periplanar arrangement, slightly higher in energy than the global minimum. |
| Rotational TS 2 | ~270 | +5.5 | Eclipsed conformation, high steric repulsion. |
DFT and Ab Initio Studies of Reaction Pathways Involving this compound
DFT and ab initio methods are instrumental in elucidating the mechanisms of chemical reactions. They allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed, step-by-step view of how reactants are converted into products. researchgate.net
The iodine atom at the C4 position of the pyrazole ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org Computational studies can model the entire catalytic cycle of such a reaction.
A reaction energy profile plots the change in Gibbs free energy as the reaction progresses from reactants to products. Key points on this profile include:
Reactants and Products: The starting materials and final compounds.
Intermediates: Stable species formed during the reaction.
Transition States (TS): The highest energy point between two intermediates or between reactants and products. This structure corresponds to the activation energy barrier for that step.
For a Suzuki-Miyaura coupling, DFT calculations can determine the structures and energies of intermediates (e.g., oxidative addition complex, transmetalation intermediate) and the transition states connecting them. mdpi.comnih.gov The rate-determining step of the reaction is the one with the highest activation energy barrier.
Interactive Data Table 4: Illustrative Energy Profile for a Suzuki-Miyaura Coupling of this compound
The following data are representative of a DFT-calculated reaction profile for the coupling with phenylboronic acid, catalyzed by a Pd(0) complex.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| 1. Reactants | Reactants + Catalyst | 0.0 | Starting materials. |
| 2. Oxidative Addition | TS1 | +15.2 | Transition state for Pd insertion into the C-I bond. |
| 3. Intermediate 1 | Oxidative Add. Complex | -5.7 | Stable Pd(II) intermediate. |
| 4. Transmetalation | TS2 | +18.5 | Rate-determining transition state for phenyl group transfer. |
| 5. Intermediate 2 | Transmetalation Complex | -10.1 | Pd(II) intermediate after phenyl group transfer. |
| 6. Reductive Elimination | TS3 | +12.8 | Transition state for C-C bond formation. |
| 7. Products | Products + Catalyst | -25.0 | Final coupled product and regenerated catalyst. |
Computational modeling extends beyond single reaction steps to encompass entire catalytic cycles. acs.org In the context of a palladium-catalyzed reaction involving this compound, DFT can be used to investigate each elementary step:
Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole. Calculations would focus on the geometry of the transition state and the stability of the resulting Pd(II) complex.
Transmetalation: The transfer of the organic group (e.g., a phenyl group from phenylboronic acid in a Suzuki reaction) from the boron atom to the palladium center. This is often the rate-determining step, and computational models can explore the role of the base and solvent in facilitating this transfer. researchgate.net
Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the cross-coupled product is released from the palladium center, regenerating the Pd(0) catalyst.
By modeling these steps, researchers can gain a comprehensive understanding of the catalyst's behavior, rationalize experimental observations such as yield and selectivity, and computationally screen different catalysts or ligands to optimize the reaction conditions.
Emerging Research Directions and Future Perspectives on 4 Iodo 1 Tosyl 1h Pyrazole Chemistry
Novel Methodologies for the Functionalization of 4-Iodo-1-Tosyl-1H-Pyrazole
Recent research has focused on expanding the synthetic utility of this compound through the development of innovative functionalization techniques. These methodologies aim to introduce a diverse array of substituents at the C4-position, leveraging the reactivity of the carbon-iodine bond.
One notable advancement is the direct C4-alkoxylation of 4-iodopyrazoles with alcohols via a CuI-catalyzed coupling protocol. nih.govnih.gov This method has been successfully applied to the synthesis of various 4-alkoxypyrazoles, which are known to exhibit a range of biological activities. nih.gov The reaction proceeds efficiently under microwave irradiation, demonstrating the potential for rapid and high-yielding transformations. nih.govnih.gov
Beyond C-O bond formation, efforts have been directed towards the introduction of sulfur and selenium moieties. A metal-free approach for the synthesis of 4-thio/selenocyanated pyrazoles has been developed using NH₄SCN/KSeCN as the thio/selenocyanogen sources and PhICl₂ as a hypervalent iodine oxidant. beilstein-journals.org This method is postulated to involve the in situ generation of a reactive thio/selenocyanogen chloride species. beilstein-journals.org The resulting 4-thio/selenocyanated pyrazoles can be further derivatized, for instance, by conversion to SCF₃- and SeCF₃-containing compounds.
Furthermore, transition-metal-free iodocyclization of N-propargyl-N'-tosylhydrazines offers a direct route to 5-substituted-4-iodo-1-tosylpyrazoles. This reaction, utilizing molecular iodine, provides a straightforward method for accessing C5-functionalized derivatives of the target compound. nih.gov
The versatility of the C-I bond in 4-iodopyrazoles is further underscored by its application in various palladium-catalyzed cross-coupling reactions, including the Heck-Mizoroki reaction to form 4-alkenyl-1H-pyrazoles. clockss.org The trityl protecting group has been found to be particularly suitable for this transformation. clockss.org Additionally, Suzuki-Miyaura and Sonogashira couplings are well-established methods for creating C-C bonds at the C4-position, demonstrating the broad applicability of 4-iodopyrazoles as precursors to highly functionalized pyrazole (B372694) derivatives. nih.govresearchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| CuI-Catalyzed C-O Coupling | Alcohols, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), K-OtBu, MW, 130 °C | 4-Alkoxypyrazoles | Direct C4-alkoxylation, applicable to a range of alcohols. nih.govnih.gov |
| Oxidative Thio/Selenocyanation | NH₄SCN/KSeCN, PhICl₂, Toluene, 0 °C | 4-Thio/selenocyanated pyrazoles | Metal-free, proceeds via a hypervalent iodine-mediated mechanism. beilstein-journals.org |
| Transition-Metal-Free Iodocyclization | N-propargyl-N'-tosylhydrazines, I₂, NaHCO₃ | 5-Substituted-4-iodo-1-tosylpyrazoles | Direct synthesis of C5-functionalized derivatives. nih.gov |
| Heck-Mizoroki Reaction | Alkenes, Pd catalyst, P(OEt)₃ | 4-Alkenyl-1H-pyrazoles | Formation of C-C double bonds at the C4-position. clockss.org |
Exploration of Unconventional Reactivity Patterns of this compound
Future investigations into the chemistry of this compound are likely to delve into its less conventional reactivity patterns, moving beyond standard cross-coupling reactions. One area of growing interest is the potential for this compound to participate in halogen bonding. mdpi.com The iodine atom, rendered electrophilic by the electron-withdrawing pyrazole ring and tosyl group, can act as a halogen bond donor, interacting with Lewis bases. mdpi.com This non-covalent interaction could be harnessed in crystal engineering, supramolecular chemistry, and even in the design of novel organocatalysts. mdpi.com
The exploration of radical-mediated reactions also presents a promising avenue for novel functionalizations. While much of the existing literature focuses on ionic pathways, the C-I bond is susceptible to homolytic cleavage under photolytic or radical-initiating conditions. This could open up pathways for radical additions, cyclizations, and other transformations not accessible through traditional methods. The electrochemical synthesis of 4-iodopyrazoles, which can involve radical intermediates, hints at the potential for such reactivity. dntb.gov.ua
Furthermore, the interplay between the tosyl group and the pyrazole ring could lead to unique reactivity. The electron-withdrawing nature of the tosyl group significantly influences the electronic properties of the pyrazole core, potentially enabling novel C-H functionalization reactions at other positions on the ring under transition-metal catalysis. rsc.org
Development of Sustainable and Environmentally Benign Syntheses and Transformations Involving this compound
In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis and transformation of this compound. A significant step in this direction is the development of transition-metal-catalyst- and oxidant-free conditions for the synthesis of 1-tosyl-1H-pyrazoles. nih.govmdpi.com These methods often employ electrophilic cyclization strategies and can be performed in greener solvents, such as ionic liquids, which offer advantages like easy recyclability and high stability. nih.govmdpi.com
Microwave-assisted synthesis represents another green approach that can significantly reduce reaction times and energy consumption. nih.gov The application of microwave irradiation to the functionalization of this compound, for instance in Suzuki cross-coupling reactions, has already shown promise in providing high yields in short reaction times. ccspublishing.org.cn
The use of water as a solvent and the development of catalyst-free reactions are also key areas of focus. For example, the synthesis of pyrazole derivatives has been achieved in water under catalyst-free conditions, highlighting the potential for developing more environmentally friendly protocols for the modification of this compound. nih.gov
| Approach | Methodology | Advantages | Relevance to this compound |
|---|---|---|---|
| Transition-Metal-Free Synthesis | Electrophilic cyclization of α,β-alkynic hydrazones. nih.govmdpi.com | Avoids toxic and expensive metal catalysts. | Directly applicable to the synthesis of the 1-tosyl-pyrazole core. |
| Use of Green Solvents | Reactions in ionic liquids or water. nih.govmdpi.comnih.gov | Reduced environmental impact, potential for recyclability. | Can be applied to both the synthesis and subsequent transformations. |
| Microwave-Assisted Synthesis | Rapid heating under microwave irradiation. nih.govccspublishing.org.cn | Shorter reaction times, often higher yields, and reduced energy consumption. | Proven effective for cross-coupling reactions of iodopyrazoles. ccspublishing.org.cn |
Potential for this compound in Flow Chemistry and Automated Synthesis
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant future direction. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and facile scalability. While the direct application of this compound in flow systems is not yet widely reported, the successful synthesis of various pyrazole derivatives in continuous-flow setups suggests a strong potential.
For instance, multi-step flow processes have been developed for the synthesis of substituted pyrazoles, demonstrating the feasibility of integrating reaction and purification steps. The robust nature of many cross-coupling reactions involving iodopyrazoles makes them amenable to translation into a flow environment. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and selectivities in the functionalization of this compound.
Automated synthesis platforms, often coupled with high-throughput screening, could accelerate the discovery of new derivatives of this compound with desirable properties. The modular nature of synthesizing and functionalizing this compound would allow for the rapid generation of libraries of analogues for biological screening or materials science applications.
Future Impact of this compound in Advanced Synthetic Strategies
The strategic importance of this compound as a synthetic intermediate is poised to grow. Its utility in the synthesis of complex natural products and pharmaceuticals is an area of active exploration. The ability to sequentially and selectively introduce different functional groups at the C4 and other positions of the pyrazole ring makes it a valuable tool for late-stage functionalization in complex molecule synthesis.
The development of novel cascade reactions initiated by the functionalization of the C-I bond could lead to the rapid construction of intricate heterocyclic systems. For example, a cross-coupling reaction could be followed by an intramolecular cyclization, all in a one-pot process, to generate polycyclic pyrazole-containing scaffolds.
Q & A
Q. What are the optimal synthetic routes for 4-iodo-1-tosyl-1H-pyrazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via regioselective cyclization of N-tosylhydrazones. Key parameters include solvent choice (e.g., xylene for reflux stability), reaction time (25–30 hours), and post-reaction purification via recrystallization (methanol). Monitoring intermediates with thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1:1.4 molar ratio of substrate to chloranil) improves yield . For iodination, electrophilic substitution at the pyrazole C4 position is favored under controlled temperature (0–25°C) using iodine sources like N-iodosuccinimide (NIS) in aprotic solvents .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., tosyl group resonance at ~7.3–7.8 ppm for aromatic protons and ~21 ppm for the methyl group). Iodo substituents cause deshielding of adjacent protons .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice, with R-factors < 0.05 indicating high accuracy .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole functionalization be addressed, particularly for introducing bulky groups?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT) predict electron density distribution at pyrazole positions. For example, the C4 position is more electrophilic due to inductive effects from the tosyl group, favoring iodination. Steric hindrance from the tosyl group can be mitigated using bulky bases (e.g., LDA) to deprotonate specific sites .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. For NMR, compare experimental shifts with DFT-simulated spectra (e.g., using Gaussian09 with PCM solvent models). For XRD, validate hydrogen-bonding motifs against Hirshfeld surface analysis. If contradictions persist, re-evaluate computational parameters (e.g., basis sets like 6-311++G**) or consider dynamic effects via molecular dynamics simulations .
Q. How does this compound perform in coordination chemistry, and what are its implications for catalyst design?
- Methodological Answer : The iodine atom enhances ligand polarizability, facilitating Pd(II) coordination. In [PdClL] complexes (L = pyrazole derivative), bond lengths and angles are determined via XRD. Spectroscopic trends (e.g., red shifts in UV-Vis) correlate with ligand-to-metal charge transfer (LMCT). These complexes show potential in cross-coupling reactions, with catalytic activity tested via Suzuki-Miyaura protocols .
Q. What are the best practices for refining high-resolution crystal structures of iodinated pyrazoles using SHELX?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy atoms like iodine. Collect data at low temperature (100 K) to reduce thermal motion.
- Refinement : In SHELXL, apply anisotropic displacement parameters for iodine and sulfur atoms. Use restraints for disordered tosyl groups. Validate hydrogen bonds (e.g., N–H···O) with PLATON or OLEX2 .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions may stem from competing pathways (e.g., oxidative addition vs. ligand dissociation). Use mechanistic probes like radical traps (TEMPO) or isotopic labeling (-pyrazole). Compare turnover frequencies (TOF) under varying conditions (e.g., Pd vs. Pd catalysts). Synchrotron XRD can detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
